trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Overview
Description
trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C16H20O4 and a molecular weight of 276.33 g/mol . It is characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a 4-methoxyphenyl-2-oxoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with 4-methoxybenzaldehyde in the presence of a base to form the corresponding aldol product. This intermediate is then subjected to oxidation to yield the desired carboxylic acid . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium hydroxide .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine: It can be used in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the development of polymers and advanced materials .
Mechanism of Action
The mechanism of action of trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
- trans-2-[2-(4-Hydroxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- trans-2-[2-(4-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
- trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Comparison: Compared to these similar compounds, trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets .
Biological Activity
trans-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid, with the CAS number 735274-77-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on available research findings.
- Molecular Formula : C₁₆H₂₀O₄
- Molecular Weight : 276.33 g/mol
- Structure : The compound features a cyclohexane ring substituted with a carboxylic acid and a methoxyphenyl group, which may influence its biological interactions.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. Studies have shown that derivatives of cyclohexane carboxylic acids can inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar effects. For instance, the inhibition of the methylerythritol phosphate (MEP) pathway in bacteria represents a promising target for antimicrobial development .
Anti-inflammatory Effects
The compound's structure suggests it could modulate inflammatory pathways. Compounds with similar structural features have been reported to exhibit anti-inflammatory activities through the inhibition of pro-inflammatory cytokines. This is particularly relevant in conditions such as arthritis and other inflammatory diseases .
Neuroprotective Properties
Emerging studies suggest that cyclohexane derivatives can have neuroprotective effects. The presence of aromatic groups in this compound may enhance its ability to cross the blood-brain barrier, potentially offering therapeutic benefits in neurodegenerative diseases .
Case Studies and Research Findings
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : Inhibition of key enzymes in bacterial metabolism.
- Cytokine Modulation : Reduction of pro-inflammatory cytokines.
- Neuroprotection : Protection against oxidative stress and apoptosis in neuronal cells.
Properties
IUPAC Name |
(1R,2S)-2-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O4/c1-20-13-8-6-11(7-9-13)15(17)10-12-4-2-3-5-14(12)16(18)19/h6-9,12,14H,2-5,10H2,1H3,(H,18,19)/t12-,14+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATDGHJHJVSRJFS-GXTWGEPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2CCCCC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)C[C@@H]2CCCC[C@H]2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501149769 | |
Record name | rel-(1R,2S)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501149769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
735274-77-8 | |
Record name | rel-(1R,2S)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=735274-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-2-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501149769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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